molecular formula C11H18N2O4 B1655355 Di-t-butyl diazomalonate CAS No. 35207-75-1

Di-t-butyl diazomalonate

Cat. No. B1655355
CAS RN: 35207-75-1
M. Wt: 242.27 g/mol
InChI Key: RXYMTVAHQNMICF-UHFFFAOYSA-N
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Description

Di-t-butyl diazomalonate is an organic compound that belongs to the class of diazo compounds . Diazo compounds are characterized by two linked nitrogen atoms at the terminal position . The most stable diazo compounds are α-diazo-β-diketones and α-diazo-β-diesters, where the electron density is further delocalized into an electron-withdrawing carbonyl group .


Synthesis Analysis

This compound can be synthesized through diazo transfer . In this process, certain carbon acids react with tosyl azide in the presence of a weak base like triethylamine or DBU . The byproduct is the corresponding tosylamide . This reaction is also called the Regitz diazo transfer .


Molecular Structure Analysis

The electronic structure of diazo compounds like this compound is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms . There is also an orthogonal π system with electron density delocalized over only the terminal nitrogen atoms .


Chemical Reactions Analysis

Thiophene derivatives react with this compound in the presence of rhodium(II) carboxylates to yield thiophenium bis(t-butoxycarbonyl)methylides . Rhodium(II) hexanoate is a more efficient catalyst than rhodium(II) acetate, shortening reaction times and increasing yields of the ylides .

Mechanism of Action

Di-t-butyl diazomalonate acts as a diazo transfer agent in organic synthesis. It is used to transfer a diazo group (-N2) from a diazonium salt to an organic substrate, forming a diazonium intermediate which can then be used for further reactions. The reaction can be represented as follows:
R-N2 + R' → R-N2R'
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

Di-t-butyl diazomalonate is a useful reagent in organic synthesis and has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. Additionally, it is stable at room temperature and can be stored for long periods of time. However, it can be hazardous to handle, and it is flammable and corrosive.

Future Directions

Due to its wide range of applications in scientific research, there are many potential future directions for the use of Di-t-butyl diazomalonate. These include further development of its use as a reagent in organic synthesis, its use as a catalyst in the synthesis of organic compounds, and its use in the synthesis of chiral compounds. Additionally, further research could be done to explore its potential applications in the pharmaceutical, agrochemical, and polymer industries.

Scientific Research Applications

Di-t-butyl diazomalonate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral compounds, such as amino acids, peptides, and nucleic acid analogues. Additionally, it has been used as a catalyst in the synthesis of organic compounds, such as alcohols, amines, and esters.

Safety and Hazards

While specific safety and hazard information for Di-t-butyl diazomalonate was not found, it’s important to note that diazo compounds can be explosive, especially those without electron-withdrawing substituents . Therefore, they should be handled with care.

properties

IUPAC Name

ditert-butyl 2-diazopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)16-8(14)7(13-12)9(15)17-11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYMTVAHQNMICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450966
Record name (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35207-75-1
Record name 1,3-Bis(1,1-dimethylethyl) 2-diazopropanedioate
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Record name NSC 138650
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Record name NSC138650
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Record name (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate
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Record name 1,3-di-tert-butyl 2-diazopropanedioate
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Synthesis routes and methods

Procedure details

A mixture of sodium azide (1.37 grams, 21.0 mmol), p-toluenesulfonyl chloride (4.0 grams, 21.0 mmol), and 70% aqueous ethanol (60 mL) was stirred at room temperature for 1 hour. Di-t-butyl malonate (4.48 mL, 20.0 mmol) and triethylamine (2.92 grams, 21.0 mmol) were added. The reaction mixture was stirred at room temperature for 4 hours and then poured into deionized water (200 mL). The mixture was extracted with petroleum ether (2×200 mL). The extracts were combined and then washed with a saturated aqueous sodium chloride solution. The organic solution was dried using anhydrous magnesium sulfate, filtered, and concentrated to give 6.10 grams of di-t-butyl-2-diazomalonate as a yellow oil. IR(film): 2110 cm-1. Decomposition temperature: 178° C. (by DSC).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.48 mL
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-t-butyl diazomalonate
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Di-t-butyl diazomalonate
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Di-t-butyl diazomalonate
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Di-t-butyl diazomalonate
Reactant of Route 5
Di-t-butyl diazomalonate
Reactant of Route 6
Di-t-butyl diazomalonate

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